molecular formula C10H13N5O4 B13714631 3'-Azido-3'-deoxythymidine, Methyl-d3

3'-Azido-3'-deoxythymidine, Methyl-d3

Cat. No.: B13714631
M. Wt: 270.26 g/mol
InChI Key: HBOMLICNUCNMMY-BXKFBODDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3’-Azido-3’-deoxythymidine, Methyl-d3 is a deuterated analogue of azidothymidine, a potent and selective inhibitor of HIV-1 replication. This compound is used extensively in biochemical and pharmacological research due to its unique properties and effectiveness in inhibiting viral replication .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Azido-3’-deoxythymidine, Methyl-d3 involves the introduction of an azido group at the 3’ position of the deoxythymidine molecule. The process typically includes the following steps:

    Protection of the hydroxyl groups: The hydroxyl groups of deoxythymidine are protected using silyl or acyl protecting groups.

    Introduction of the azido group: The protected deoxythymidine is then treated with a suitable azidating agent, such as sodium azide, under appropriate conditions to introduce the azido group at the 3’ position.

    Deprotection: The protecting groups are removed to yield 3’-Azido-3’-deoxythymidine.

Industrial Production Methods

Industrial production of 3’-Azido-3’-deoxythymidine, Methyl-d3 follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis and purification techniques .

Chemical Reactions Analysis

Types of Reactions

3’-Azido-3’-deoxythymidine, Methyl-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

3’-Azido-3’-deoxythymidine, Methyl-d3 exerts its effects by inhibiting the reverse transcriptase enzyme of HIV-1. This inhibition prevents the incorporation of nucleotides into the growing DNA strand, thereby blocking viral replication. The azido group plays a crucial role in this inhibition by interfering with the enzyme’s active site .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’-Azido-3’-deoxythymidine, Methyl-d3 is unique due to its deuterated nature, which provides enhanced stability and allows for more precise studies in pharmacokinetics and pharmacodynamics .

Properties

Molecular Formula

C10H13N5O4

Molecular Weight

270.26 g/mol

IUPAC Name

1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-(trideuteriomethyl)pyrimidine-2,4-dione

InChI

InChI=1S/C10H13N5O4/c1-5-3-15(10(18)12-9(5)17)8-2-6(13-14-11)7(4-16)19-8/h3,6-8,16H,2,4H2,1H3,(H,12,17,18)/t6-,7+,8+/m0/s1/i1D3

InChI Key

HBOMLICNUCNMMY-BXKFBODDSA-N

Isomeric SMILES

[2H]C([2H])([2H])C1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)N=[N+]=[N-]

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N=[N+]=[N-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.